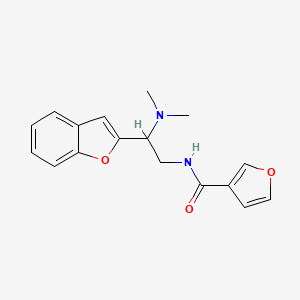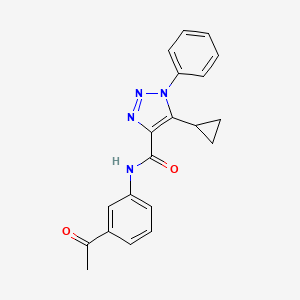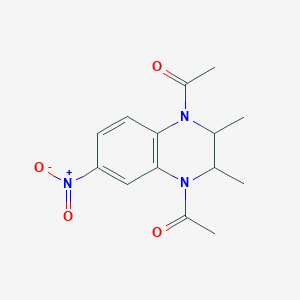![molecular formula C14H17ClN2O4S B2516575 1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone CAS No. 879319-23-0](/img/structure/B2516575.png)
1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone" is a chemical entity that appears to be related to a class of compounds involving piperazine rings and sulfonyl groups. Piperazine is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The sulfonyl group is a functional group consisting of a sulfur atom double bonded to two oxygen atoms and single bonded to another carbon-based group. This type of compound is often explored for its potential in various pharmaceutical applications, including antibacterial activities and as antipsychotic agents .
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves the reaction of piperazine with various sulfonyl chlorides or other reagents to introduce the sulfonyl group into the molecule. For instance, the synthesis of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine was achieved by reacting 1-benzhydryl piperazine with phenylmethane sulfonyl chloride . Similarly, the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives was performed by connecting 1,3,4-thiadiazol with N-substituted piperazine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. For example, the crystal structure of 4-Phenyl-piperazine-1-sulfonamide was determined by X-ray crystallography, revealing a monoclinic system with specific unit cell parameters . The piperazine ring can adopt different conformations, such as the chair conformation seen in 1-Benzhydryl-4-phenylmethane sulfonyl piperazine . These structural insights are crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions. The electrochemical synthesis based on the oxidation of piperazine derivatives in the presence of nucleophiles has been reported, where electrochemically generated intermediates undergo Michael addition reactions with other compounds . This type of reactivity could be relevant for further functionalization of the compound "1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone".
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of the sulfonyl group can introduce polar regions into the molecule, which can lead to the formation of hydrogen bonds and affect the compound's solubility and reactivity . The crystallographic data provide insights into the compound's stability and potential interactions in the solid state, which are important for the development of pharmaceutical agents .
Applications De Recherche Scientifique
Antitumor and Anticancer Applications
Research has shown the potential of derivatives related to 1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone in antitumor activities. A study by Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, evaluated for their anticancer activities against breast cancer cells, indicating promising antiproliferative agents comparable to cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Additionally, Hakobyan et al. (2020) explored piperazine-based tertiary amino alcohols and their dihydrochlorides for antitumor activity, focusing on tumor DNA methylation processes (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020).
Antimicrobial and Antibacterial Applications
Derivatives have also been investigated for their antimicrobial properties. Tomar et al. (2007) synthesized new series of chalcones containing piperazine or 2,5-dichlorothiophene moiety, demonstrating potential activity against Gram-positive bacteria and Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007). Gan, Fang, and Zhou (2010) designed azole-containing piperazine derivatives with remarkable broad-spectrum antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Antipsychotic Potential
Bhosale et al. (2014) worked on the design and synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics, highlighting compounds with considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, indicative of an impressive antipsychotic profile with minimal catalepsy induction (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Synthesis Methodologies and Chemical Studies
The compound and its derivatives have been central to advancements in synthesis methodologies. Said et al. (2020) reported on the efficient microwave-assisted synthesis of derivatives through click cyclocondensation, offering insights into eco-friendly synthesis methods (Said, Messali, Rezki, Al-Soud, & Aouad, 2020). Nematollahi and Amani (2011) developed a reagent-less electrochemical method for the synthesis of phenylpiperazine derivatives in aqueous solutions, highlighting a green chemistry approach (Nematollahi & Amani, 2011).
Propriétés
IUPAC Name |
1-[4-(4-acetylphenyl)sulfonylpiperazin-1-yl]-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4S/c1-11(18)12-2-4-13(5-3-12)22(20,21)17-8-6-16(7-9-17)14(19)10-15/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUSWKLRHVBLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

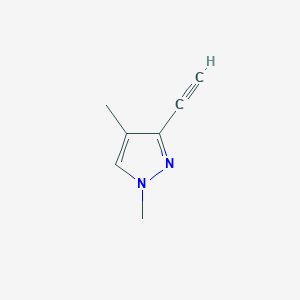

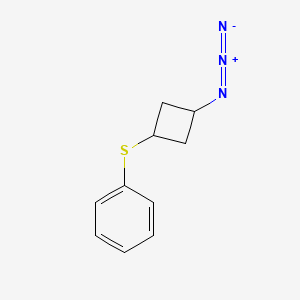

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516498.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2516499.png)

![Methyl 6-isopropyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516503.png)

![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2516508.png)
